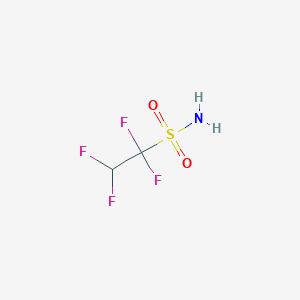
1,1,2,2-Tetrafluoroethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrafluoroethane-1-sulfonamide is a fluorinated organic compound with the molecular formula C2H2F4NO2S. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of four fluorine atoms and a sulfonamide group attached to an ethane backbone, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
The synthesis of 1,1,2,2-tetrafluoroethane-1-sulfonamide can be achieved through several routes. One common method involves the reaction of 1,1,2,2-tetrafluoroethane with sulfonamide precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to produce the compound efficiently .
Analyse Des Réactions Chimiques
1,1,2,2-Tetrafluoroethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.
Applications De Recherche Scientifique
1,1,2,2-Tetrafluoroethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,2,2-tetrafluoroethane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects .
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrafluoroethane-1-sulfonamide can be compared with other fluorinated sulfonamides and ethane derivatives:
1,1,1,2-Tetrafluoroethane: Commonly used as a refrigerant, it lacks the sulfonamide group and has different chemical properties.
1,1,2,2-Tetrafluoroethane: An isomer with similar fluorine content but different structural and functional properties.
Sulfonamide derivatives: Compounds like sulfanilamide have similar functional groups but different applications and reactivity.
Propriétés
Formule moléculaire |
C2H3F4NO2S |
|---|---|
Poids moléculaire |
181.11 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoroethanesulfonamide |
InChI |
InChI=1S/C2H3F4NO2S/c3-1(4)2(5,6)10(7,8)9/h1H,(H2,7,8,9) |
Clé InChI |
CRQQVYRFCOATKB-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)S(=O)(=O)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


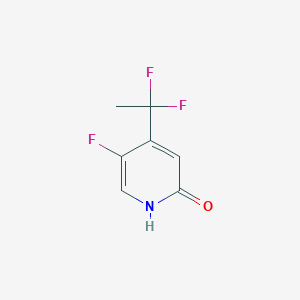
![Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13524699.png)
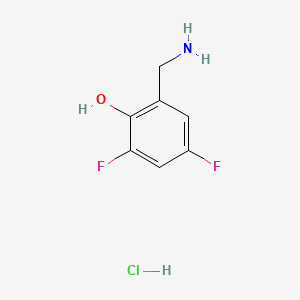
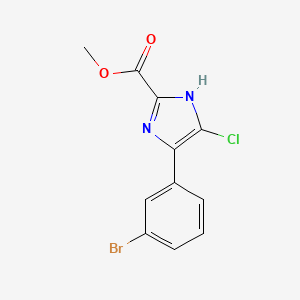
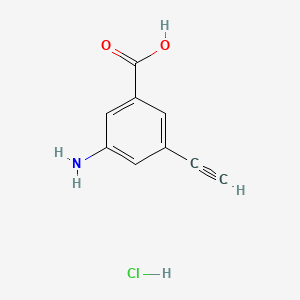
![(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B13524710.png)
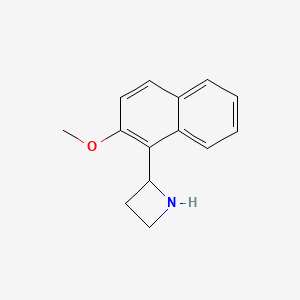
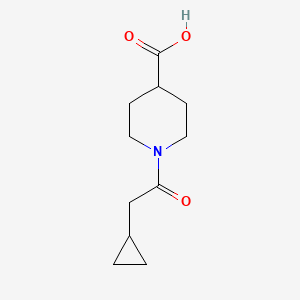
![Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)
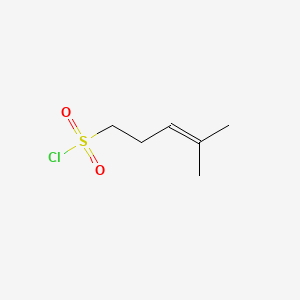
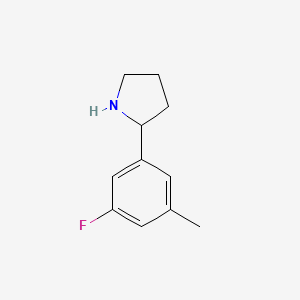
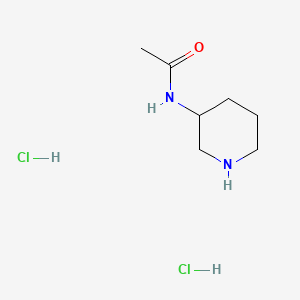
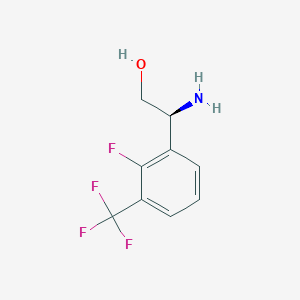
![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)
